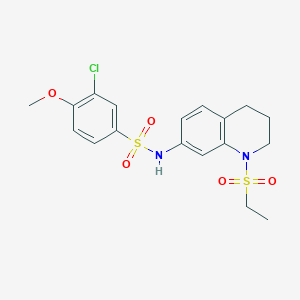
3-chloro-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structure, and other identifiers such as CAS number, IUPAC name, etc. It may also include information about the compound’s appearance, odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the starting materials, the type of reactions used, the conditions under which the reactions occur, and the yield of the final product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a molecule .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound can undergo. This can include reactions with other compounds, decomposition reactions, and reactions under various conditions .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, density, reactivity, and stability .Aplicaciones Científicas De Investigación
Synthesis and Pro-apoptotic Effects
Sulfonamide derivatives have been synthesized and evaluated for their in vitro anti-cancer activity against various cancer cell lines. These compounds, including ones similar to the specified chemical, have shown significant reduction in cell proliferation and induced mRNA expression of pro-apoptotic genes. This suggests their potential use in developing cancer therapies by activating apoptotic pathways in cancer cells (Cumaoğlu et al., 2015).
Environmental Mobility and Persistence
Research on the mobility of sulfonylurea herbicides, closely related in structure to the compound , in agricultural soils has provided insights into their environmental persistence and transport characteristics. This understanding aids in predicting the environmental impact of such compounds and developing management practices to mitigate their persistence in agricultural settings (Veeh et al., 1994).
Molecular Interaction Studies
Studies on similar sulfonamide compounds, exploring their interactions at the molecular level, such as hydrogen bonding and intramolecular interactions, contribute to the knowledge base on the design and optimization of pharmaceuticals and other chemical entities with specific biological or chemical properties (Gelbrich et al., 2011).
Pharmacological Applications
The synthesis and characterization of quinazoline derivatives as potential therapeutic agents for hypertension and diabetes highlight the versatility of sulfonamide derivatives in medicinal chemistry. These compounds exhibit significant pharmacological activities, paving the way for their potential use in treating various health conditions (Rahman et al., 2014).
Antimicrobial Applications
Sulfonamide derivatives have been synthesized and tested for their antimicrobial properties against various bacterial and fungal strains. Their activity contributes to the search for new antimicrobial agents in the face of rising antibiotic resistance (Vanparia et al., 2010).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O5S2/c1-3-27(22,23)21-10-4-5-13-6-7-14(11-17(13)21)20-28(24,25)15-8-9-18(26-2)16(19)12-15/h6-9,11-12,20H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEASAEVQSRXOKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

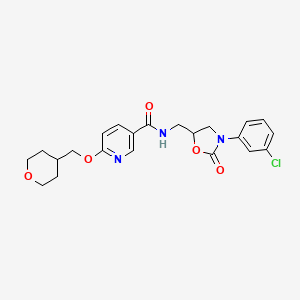
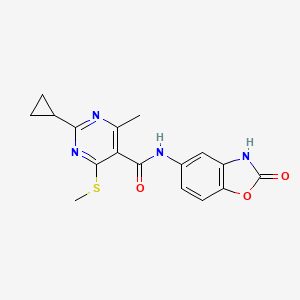

![Imidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B2929610.png)
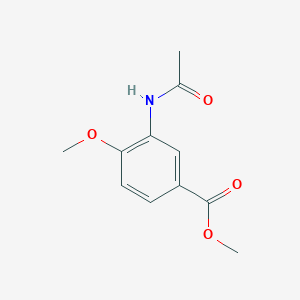
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2929612.png)


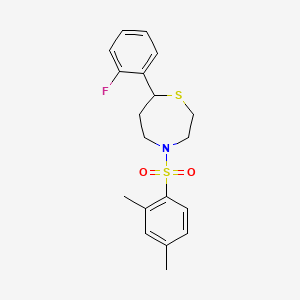
![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2929616.png)
![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)
![N-(3-chloro-4-methylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2929622.png)
![8-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2929624.png)
